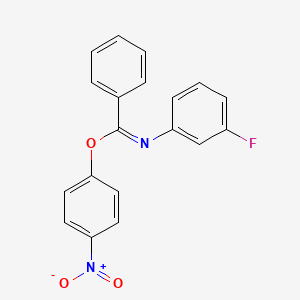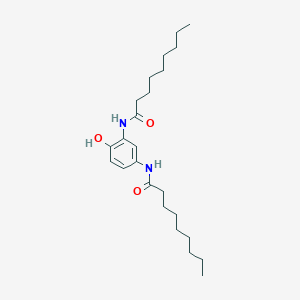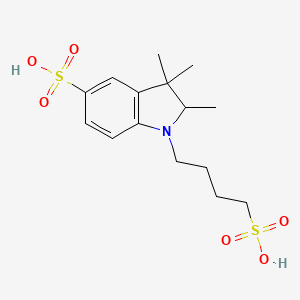
2,3,3-Trimethyl-1-(4-sulfobutyl)-2,3-dihydro-1H-indole-5-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,3-Trimethyl-1-(4-sulfobutyl)-2,3-dihydro-1H-indole-5-sulfonic acid is an aromatic heterocyclic compound. It consists of a five-membered ring structure comprising three carbon atoms, one nitrogen atom, and one sulfur atom. This compound plays a significant role in biochemistry, physiology, and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trimethyl-1-(4-sulfobutyl)-2,3-dihydro-1H-indole-5-sulfonic acid involves the reaction of 2,3,3-trimethylindole with 1,4-butane sultone under specific conditions. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the formation of the sulfonic acid group .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,3-Trimethyl-1-(4-sulfobutyl)-2,3-dihydro-1H-indole-5-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2,3,3-Trimethyl-1-(4-sulfobutyl)-2,3-dihydro-1H-indole-5-sulfonic acid finds diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,3,3-Trimethyl-1-(4-sulfobutyl)-2,3-dihydro-1H-indole-5-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Sulfobutyl)-2,3,3-trimethylindolium, inner salt: This compound shares a similar structure but differs in its ionic form and specific functional groups.
4-(2,3,3-Trimethylindolio)butanesulfonate: Another related compound with a similar core structure but different substituents.
Uniqueness
2,3,3-Trimethyl-1-(4-sulfobutyl)-2,3-dihydro-1H-indole-5-sulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and its diverse applications in research and industry highlight its significance .
Eigenschaften
CAS-Nummer |
111203-76-0 |
|---|---|
Molekularformel |
C15H23NO6S2 |
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
2,3,3-trimethyl-1-(4-sulfobutyl)-2H-indole-5-sulfonic acid |
InChI |
InChI=1S/C15H23NO6S2/c1-11-15(2,3)13-10-12(24(20,21)22)6-7-14(13)16(11)8-4-5-9-23(17,18)19/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,17,18,19)(H,20,21,22) |
InChI-Schlüssel |
FYLGKCQXFYNOIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C2=C(N1CCCCS(=O)(=O)O)C=CC(=C2)S(=O)(=O)O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


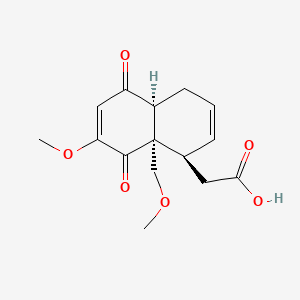
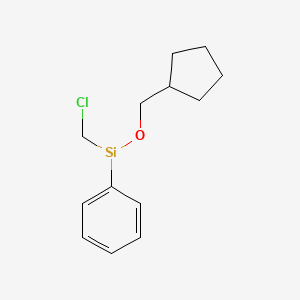
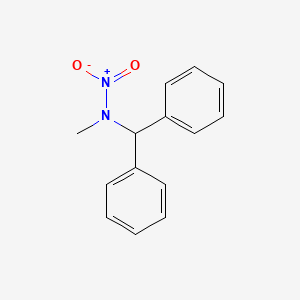
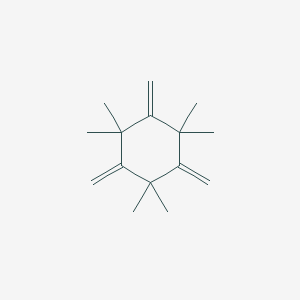
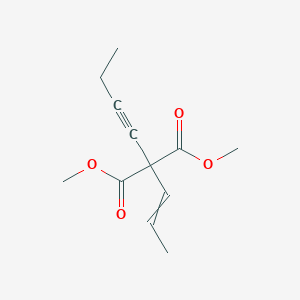
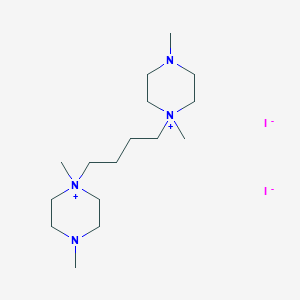



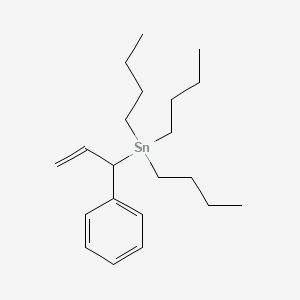

![2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol](/img/structure/B14326586.png)
